molecular formula C16H22N4O5 B8025033 Ald-Ph-PEG3-Azide

Ald-Ph-PEG3-Azide

Cat. No.: B8025033
M. Wt: 350.37 g/mol
InChI Key: MVQMINVSTCNCLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ald-Ph-PEG3-Azide is a compound that contains both an azide group and an aldehyde group. The azide group enables PEGylation via Click Chemistry, while the hydrophilic polyethylene glycol (PEG) spacer increases solubility in aqueous media. The aldehyde group reacts with amines and the N-terminal of peptides and proteins to form an imine containing a C=N double bond, which can be further reduced .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ald-Ph-PEG3-Azide typically involves the reaction of a benzaldehyde derivative with a PEG chain that has an azide end group. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), or dimethylformamide (DMF), and the reaction is usually carried out at low temperatures to maintain the stability of the azide group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar solvents and conditions. The process is optimized for high yield and purity, often exceeding 95% .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ald-Ph-PEG3-Azide is unique due to its balanced PEG spacer length, which provides optimal solubility and reactivity in various applications .

Properties

IUPAC Name

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4-formylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O5/c17-20-19-6-8-24-10-12-25-11-9-23-7-5-18-16(22)15-3-1-14(13-21)2-4-15/h1-4,13H,5-12H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQMINVSTCNCLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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